



# **Application Note: Stereoselective Synthesis of** the Feigrisolide A Lactone Core

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This application note details a stereoselective synthetic route to the originally proposed structure of the **Feigrisolide A** lactone core. It is important to note that this synthesis ultimately led to the structural revision of **Feigrisolide A**, as the spectral data of the synthetic product did not match that of the natural product.[1][2][3][4] Researchers have since established that Feigrisolides A and B are identical to (-)-nonactic acid and (+)-homononactic acid, respectively. [2][3]

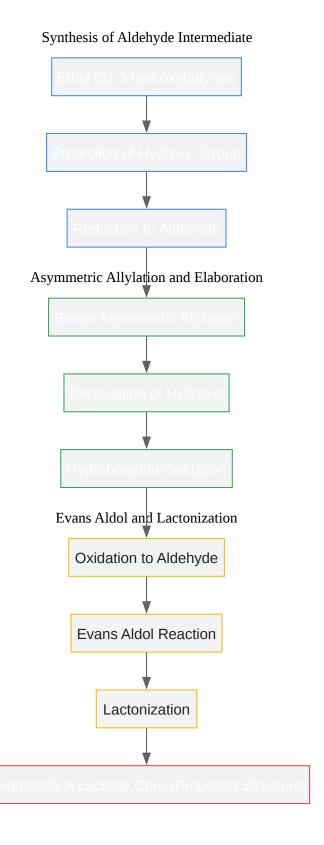
This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a detailed methodology for the construction of a complex lactone scaffold. The key transformations in this synthesis involve a Brown asymmetric allylation and an Evans aldol reaction to control the stereochemistry of the molecule.[1][2][3][4]

# **Key Synthetic Strategy**

The synthesis commences with the commercially available chiral starting material, ethyl (S)-3hydroxybutyrate. The synthetic pathway focuses on the sequential installation of stereocenters through well-established asymmetric reactions. A Brown asymmetric allylation is employed to create a key homoallylic alcohol with high diastereoselectivity. Subsequently, an Evans aldol reaction is utilized to introduce another stereocenter, followed by a series of functional group manipulations and finally, lactonization to yield the target seven-membered ring.

## **Experimental Workflow Diagram**





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Caption: Overall synthetic workflow for the proposed Feigrisolide A lactone core.



#### **Protocols**

# Synthesis of the Aldehyde Intermediate

The initial steps involve the protection of the hydroxyl group of ethyl (S)-3-hydroxybutyrate, followed by reduction to the corresponding aldehyde.

Table 1: Reagents and Conditions for Aldehyde Synthesis

Step	Starting Material	Reagents and Conditions	Product	Yield (%)
1	Ethyl (S)-3- hydroxybutyrate	TPSCI, Imidazole, DMF	TPS-protected ester	-
2	TPS-protected ester	DIBAL-H, CH2Cl2, -78 °C	Aldehyde 7	-

Note: Specific yields for these initial steps are often high and quantitative, as they are standard protecting group and reduction reactions.

# Brown Asymmetric Allylation and Subsequent Transformations

The aldehyde is then subjected to a Brown asymmetric allylation to introduce a new stereocenter. This is followed by protection of the newly formed alcohol and conversion of the terminal alkene to a primary alcohol.

Table 2: Asymmetric Allylation and Functional Group Manipulations



Step	Starting Material	Reagents and Conditions	Product	Diastereom eric Ratio	Yield (%)
3	Aldehyde 7	(-)-Ipc2B- allyl, Et2O, -78°C	Homoallylic alcohol 8	89:11	-
4	Homoallylic alcohol 8	Benzyl trichloroaceti midate, TfOH (cat.), CH2Cl2	Benzyl ether 9	-	-
5	Benzyl ether 9	9-BBN, THF; then H2O2, NaOH	Primary alcohol 10	-	-

Note: The diastereomeric ratio highlights the high stereoselectivity of the Brown allylation.

### **Evans Aldol Reaction and Lactonization**

The primary alcohol is oxidized to an aldehyde, which then undergoes an Evans aldol reaction with an oxazolidinone auxiliary to create the final stereocenter before lactonization.

Table 3: Evans Aldol Reaction and Final Lactonization



Step	Starting Material	Reagents and Conditions	Product	Diastereom eric Ratio	Yield (%)
6	Primary alcohol 10	Swern Oxidation (or Dess-Martin)	Aldehyde	-	-
7	Aldehyde	(S)-4-benzyl- 2- oxazolidinone , Bu2BOTf, DIPEA; then add aldehyde	Aldol adduct	>95:5	-
8	Aldol adduct	TBSCI, imidazole, DMF	TBS- protected adduct	-	-
9	TBS- protected adduct	LiOH, H2O2, THF/H2O	Carboxylic acid	-	-
10	Carboxylic acid	HF-Pyridine, THF	Deprotected acid	-	-
11	Deprotected acid	Yamaguchi Macrolactoniz ation (2,4,6- trichlorobenz oyl chloride, Et3N, DMAP)	Lactone Core	-	-

Note: The high diastereoselectivity in the Evans aldol reaction is crucial for the stereochemical integrity of the final product.

# **Detailed Experimental Protocols**

Step 3: Brown Asymmetric Allylation of Aldehyde 7 To a solution of (-)-Ipc2BCl in diethyl ether at -78 °C is added allylmagnesium bromide. The resulting mixture is stirred for 30 minutes. A



solution of aldehyde 7 in diethyl ether is then added dropwise. The reaction is stirred at -78 °C for 3 hours and then warmed to room temperature. The reaction is quenched with methanol and then a solution of NaOH and H2O2. The product is extracted with diethyl ether, and the combined organic layers are dried over MgSO4 and concentrated. The resulting homoallylic alcohol 8 is purified by column chromatography.

Step 7: Evans Aldol Reaction To a solution of (S)-4-benzyl-2-oxazolidinone in CH2Cl2 at 0 °C is added Bu2BOTf and DIPEA. The mixture is stirred for 30 minutes. The solution is then cooled to -78 °C, and the aldehyde from step 6 is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched with a phosphate buffer and extracted with CH2Cl2. The organic layer is dried and concentrated to give the aldol adduct, which is purified by chromatography.

Step 11: Yamaguchi Macrolactonization To a solution of the deprotected carboxylic acid in THF is added 2,4,6-trichlorobenzoyl chloride and triethylamine. The mixture is stirred at room temperature for 2 hours. The resulting solution is then added dropwise to a solution of DMAP in toluene at reflux. The reaction is stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final lactone core.

## **Logical Relationship of Key Stereocontrolling Reactions**



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Caption: Stereochemical control in the synthesis of the Feigrisolide A lactone core.

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